N-(2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Description
N-(2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a heterocyclic compound featuring a fused benzothienopyrimidine core modified with a tetrahydro ring system. The molecule includes a 2,6-dimethylphenyl acetamide substituent and a sulfanyl group at position 4 of the pyrimidine ring. Its design reflects efforts to optimize solubility, metabolic stability, and target binding through strategic substitution patterns .
Properties
Molecular Formula |
C20H21N3OS2 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C20H21N3OS2/c1-12-6-5-7-13(2)18(12)23-16(24)10-25-19-17-14-8-3-4-9-15(14)26-20(17)22-11-21-19/h5-7,11H,3-4,8-10H2,1-2H3,(H,23,24) |
InChI Key |
RFHMJDASVPAOJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4 |
Origin of Product |
United States |
Biological Activity
N-(2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of thienopyrimidines and exhibits various biological activities that make it a subject of interest in pharmacological research.
- Molecular Formula : C23H25N3O2S2
- Molecular Weight : 439.59 g/mol
- CAS Number : 315677-22-6
- InChIKey : UPDNKTANZWFRFS-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of N-(2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide has been explored in various studies. Its potential therapeutic effects include:
- Anticonvulsant Activity : Research indicates that compounds with similar structures exhibit anticonvulsant properties. For instance, semicarbazones derived from 2,6-dimethylphenyl have shown efficacy in models of seizure without neurotoxicity or hepatotoxicity. These compounds increase GABA levels and inhibit GABA transaminase activity, suggesting a mechanism that could be relevant for the target compound as well .
- Antimicrobial Activity : Compounds within the thienopyrimidine class have demonstrated antimicrobial properties against various pathogens. Studies suggest that modifications to the molecular structure can enhance activity against resistant strains of bacteria and fungi .
The mechanism by which N-(2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exerts its biological effects may involve:
- Interaction with neurotransmitter systems (e.g., GABAergic pathways).
- Potential inhibition of specific enzymes involved in metabolic processes related to microbial resistance.
Case Studies and Research Findings
- Anticonvulsant Efficacy :
- Antimicrobial Properties :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O2S2 |
| Molecular Weight | 439.59 g/mol |
| CAS Number | 315677-22-6 |
| Anticonvulsant Activity | Positive in multiple models |
| Antimicrobial Activity | Effective against resistant strains |
Scientific Research Applications
Enzyme Inhibition
N-(2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide may inhibit specific enzymes involved in cellular signaling pathways. This inhibition can affect various physiological processes and has been studied for its potential therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of thienopyrimidine often exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi by disrupting critical cellular processes necessary for microbial survival.
Anticancer Potential
Studies have highlighted the anticancer potential of thienopyrimidine derivatives:
- In Vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines leading to apoptosis and cell cycle arrest. For example, derivatives have shown to inhibit proliferation in leukemia cell lines at low concentrations (IC50 values ranging from 0.3 to 1.2 µM) .
Case Study on Leukemia Cells
A study evaluated the effects of a structurally similar compound on acute biphenotypic leukemia MV4-11 cells. The results indicated significant growth inhibition correlated with down-regulation of phospho-ERK1/2 levels. This suggests that the compound may interfere with key signaling pathways involved in cancer cell proliferation .
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, thienopyrimidine derivatives were tested against various pathogens. Results showed promising outcomes with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in cellular signaling pathways. |
| Antimicrobial Activity | Effective against various bacterial strains and fungi; disrupts critical cellular processes. |
| Anticancer Potential | Induces apoptosis and cell cycle arrest in cancer cell lines; effective at low concentrations. |
Chemical Reactions Analysis
Substitution Reactions
The sulfanyl (-S-) group in the acetamide side chain serves as a nucleophilic site for substitution reactions. Key observations include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/ethanol, reflux) to form thioether derivatives .
-
Arylation : Undergoes Ullmann-type coupling with aryl iodides in the presence of Cu(I) catalysts, yielding biaryl sulfides .
Example :
Oxidation Reactions
The thioether moiety is susceptible to oxidation, producing sulfoxides or sulfones depending on reaction intensity:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 6 hr | Sulfoxide | 85% | |
| mCPBA | 0°C, 2 hr | Sulfone | 78% |
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (reflux, 8 hr) cleaves the amide bond to form carboxylic acid .
-
Basic Hydrolysis : NaOH/EtOH (reflux, 4 hr) yields the corresponding carboxylate salt.
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring participates in nucleophilic substitution at the 2- and 4-positions:
| Reagent | Position | Product | Conditions | Reference |
|---|---|---|---|---|
| NH₃ (aq) | C-4 | 4-Amino derivative | 100°C, 12 hr | |
| Piperidine | C-2 | 2-Piperidinyl derivative | DMF, 80°C, 6 hr |
Cycloaddition Reactions
The tetrahydrobenzothieno-pyrimidine core engages in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming polycyclic adducts .
Reductive Reactions
Catalytic hydrogenation reduces unsaturated bonds in the tetrahydrobenzothieno system:
| Catalyst | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH | Fully saturated benzothieno core | >90% |
Cross-Coupling Reactions
Palladium-mediated couplings enable functionalization of the aryl rings:
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs differ in substituent groups, ring saturation, and sulfanyl group positioning, which influence physicochemical and pharmacological properties. Key comparisons include:
Table 1: Structural Comparison of Benzothienopyrimidine Derivatives
Key Observations :
- Pyrimidine Core : The absence of a 4-oxo or 3-ethyl group in the target compound (vs. ) may reduce metabolic oxidation susceptibility.
- Sulfanyl Positioning : Sulfanyl at position 4 (target) vs. position 2 () could alter binding interactions in enzymatic pockets.
Pharmacological Implications (Inferred from Structure)
- Metabolic Stability : The tetrahydro pyrimidine core (target) lacks the 4-oxo group seen in , which could reduce susceptibility to cytochrome P450-mediated degradation.
- Stereochemical Influence : Pharmacopeial derivatives in highlight the importance of stereochemistry; the target compound’s planar acetamide group may simplify synthesis while maintaining target affinity.
Industrial and Commercial Context
- Upstream/Downstream Products: lists suppliers like SPECS (Netherlands) for analogs, indicating commercial interest in benzothienopyrimidine scaffolds for drug discovery .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
Methodological approaches include:
- Reaction Parameter Optimization : Adjusting solvent polarity, temperature, and catalyst loading. reports a 58% yield using DMSO-d6 as solvent under reflux conditions .
- Design of Experiments (DOE) : Utilize fractional factorial designs to screen critical variables (e.g., molar ratios, reaction time) and response surface methodology (RSM) for optimization. This reduces trial-and-error efforts .
Table 1 : Example Synthesis Parameters from Literature
| Parameter | Value/Range | Source |
|---|---|---|
| Solvent | DMSO-d6 | |
| Temperature | Reflux (~180°C) | |
| Yield | 58% | |
| DOE Variables | Molar ratio, time |
Q. How is structural characterization rigorously validated for this compound?
Key methodologies include:
- NMR Spectroscopy : 1H NMR (e.g., δ 2.03 ppm for CH3 groups) and 13C NMR to confirm substituent positions .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in structurally related thienopyrimidines .
- LC-MS : Confirm molecular weight (e.g., m/z 376.0 [M+H]+) and purity (>95%) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition Assays : Target kinases or proteases due to thienopyrimidine’s known bioactivity .
- Cell-Based Viability Tests : Use cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Reference analogs show activity against microbial systems, suggesting broader applicability .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites. ICReDD’s reaction path search methods integrate computation and experimentation .
- Molecular Docking : Screen against target proteins (e.g., EGFR kinase) to prioritize syntheses. Compare binding affinities of analogs (e.g., substituent effects in ) .
Q. How should researchers address contradictions in experimental data (e.g., variable bioactivity across studies)?
- Controlled Replication : Standardize assay protocols (e.g., cell passage number, solvent controls).
- Meta-Analysis : Correlate structural variations (e.g., 2,6-dimethylphenyl vs. 4-methoxyphenyl in ) with activity trends .
- Statistical Validation : Apply ANOVA to distinguish significant outliers .
Q. What strategies elucidate structure-activity relationships (SAR) for thienopyrimidine analogs?
- Systematic Substituent Variation : Modify the acetamide (e.g., 3,4-dimethylphenyl in ) or tetrahydrobenzothieno groups .
- Pharmacophore Mapping : Identify critical moieties (e.g., sulfanyl linkage) using 3D-QSAR models .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Solvent Selection : High-polarity solvents (e.g., DMSO) improve solubility but may hinder crystallization. Slow evaporation techniques are recommended .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect polymorphic forms, as seen in related pyrimidine derivatives .
Q. Which methodologies assess metabolic stability in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
